molecular formula C19H19N3O3S B11129655 4-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

4-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B11129655
M. Wt: 369.4 g/mol
InChI Key: VRILGDIDQQGIEF-UHFFFAOYSA-N
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Description

4-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrole ring, a benzamide group, and a sulfonamide group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Benzamide Group: The benzamide group can be introduced through a reaction between aniline derivatives and acyl chlorides.

    Introduction of the Sulfonamide Group: The sulfonamide group is typically added via a reaction between a sulfonyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole oxides.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Pyrrole oxides and related derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or block receptor sites. The benzamide group may enhance binding affinity, while the pyrrole ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrrol-1-yl)benzamide: Lacks the sulfonamide group, making it less versatile in biological applications.

    4-(1H-pyrrol-1-yl)phenol: Contains a hydroxyl group instead of a benzamide group, altering its chemical reactivity.

    [4-(1H-pyrrol-1-yl)phenyl]acetic acid: Features a carboxylic acid group, which changes its solubility and reactivity.

Uniqueness

4-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its combination of functional groups, which provide a balance of chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

4-pyrrol-1-yl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

InChI

InChI=1S/C19H19N3O3S/c20-26(24,25)18-9-3-15(4-10-18)11-12-21-19(23)16-5-7-17(8-6-16)22-13-1-2-14-22/h1-10,13-14H,11-12H2,(H,21,23)(H2,20,24,25)

InChI Key

VRILGDIDQQGIEF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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